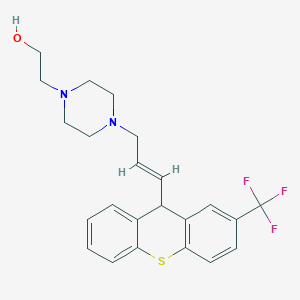

2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol

Description

This compound belongs to the thioxanthene class, characterized by a tricyclic thioxanthene core substituted with a trifluoromethyl group at position 2. The structure includes a piperazine ring linked via an allyl chain to the thioxanthene moiety and terminated with an ethanol group. The key difference lies in the allyl (-CH₂-CH=CH₂) linker instead of a propyl (-CH₂-CH₂-CH₂-) chain in flupentixol. This structural variation may influence conformational flexibility, receptor binding, and pharmacokinetics.

Properties

CAS No. |

756419-50-8 |

|---|---|

Molecular Formula |

C23H25F3N2OS |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]prop-2-enyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-8,16,18,29H,9-15H2 |

InChI Key |

DZXLBFKUNCJTDP-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCO)CC=CC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Isomeric SMILES |

C1CN(CCN1CCO)C/C=C/C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Canonical SMILES |

C1CN(CCN1CCO)CC=CC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol typically involves the following steps:

Formation of the Thioxanthene Core: : The initial step is the synthesis of the thioxanthene core, which can be achieved through a Friedel-Crafts alkylation reaction using appropriate aromatic compounds and sulfur reagents.

Incorporation of the Trifluoromethyl Group: : The trifluoromethyl group is introduced through the reaction of a trifluoromethylating agent, such as trifluoromethyl iodide, with the thioxanthene derivative under suitable conditions, often involving the presence of a base and a catalyst.

Formation of the Piperazine Ring: : The piperazine ring is synthesized by reacting an appropriate alkyl halide with a piperazine precursor, typically in the presence of a strong base.

Allylation and Final Ethanol Group Addition: : The compound is then allylated using an appropriate allyl halide, followed by the addition of ethanol under specific reaction conditions to achieve the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, where the thioxanthene core is oxidized to form sulfoxides or sulfones.

Reduction: : It can also be reduced under certain conditions to yield hydrogenated derivatives.

Substitution: : Substitution reactions, such as nucleophilic substitution, can occur at specific sites within the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: : Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly employed.

Major Products

Oxidation: : Formation of sulfoxides and sulfones.

Reduction: : Hydrogenated derivatives of the parent compound.

Substitution: : Derivatives with substituted functional groups, altering the molecule's properties.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and materials, and its unique structure allows it to participate in diverse chemical reactions.

Biology

In biological research, the compound is utilized in studies involving receptor binding and enzymatic activity due to its piperazine ring and trifluoromethyl group, which often exhibit significant biological activity.

Medicine

The medical applications of this compound are vast, including its potential use in developing pharmaceuticals targeting specific pathways and receptors. It may also be explored for its role in drug delivery systems.

Industry

Industrially, the compound is employed in creating specialized materials, such as polymers and coatings, which benefit from its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and ion channels. The trifluoromethyl group enhances its lipophilicity, improving cell membrane permeability, while the piperazine ring facilitates binding to specific targets, altering their function and activity.

Comparison with Similar Compounds

Structural Analogs

Flupentixol (Flupenthixol)

- Structure: 2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)propyl)piperazin-1-yl)ethanol .

- Key Differences : Propyl linker vs. allyl linker.

- Pharmacology : Atypical antipsychotic with dopamine D₂ and serotonin 5-HT₂A antagonism . The cis (Z)-isomer is pharmacologically active, while the trans (E)-isomer is inactive .

- Physicochemical Properties : Molecular weight 434.5 g/mol; dihydrochloride salt enhances solubility .

Zuclopenthixol

- Structure: 2-[4-[3-[(9Z)-2-Chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol .

- Key Differences : Chlorine substituent instead of trifluoromethyl.

- Pharmacology : Higher affinity for dopamine D₂ receptors due to electron-withdrawing Cl vs. CF₃ .

Flupentixol Impurity D

- Structure: 2-[2-[4-[(3Z)-3-[2-(Trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol .

- Key Differences: Ethoxy-ethanol extension at the terminal hydroxyl.

- Impact : Increased molecular weight (478.57 g/mol) and altered solubility .

Functional Analogs

Piperazine Derivatives with Thiazole/Urea Moieties

- Example : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate .

- Key Differences : Thiazole-urea substituents instead of thioxanthene.

- Pharmacology : Targets 5-HT receptors but lacks dopamine activity .

Spiro-pyrrolidine-2,5-dione Derivatives

- Example : N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives .

- Pharmacology : Moderate 5-HT₁A and high 5-HT₂A affinity (Ki = 15–46 nM) .

Pharmacological and Physicochemical Comparison

Key Research Findings

Receptor Binding : The trifluoromethyl group in thioxanthenes increases lipophilicity and dopamine receptor affinity compared to zuclopenthixol’s chlorine .

Salt Forms : Dihydrochloride salts (e.g., flupentixol dihydrochloride) improve bioavailability, suggesting a viable formulation route for the target compound .

Biological Activity

The compound 2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol , commonly known as flupentixol, is a member of the thioxanthene class of antipsychotic drugs. Its biological activity has been the subject of numerous studies, particularly in the context of its pharmacological effects, including antipsychotic and antidepressant properties. This article aims to provide a comprehensive overview of the biological activity of flupentixol, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Flupentixol has a complex chemical structure characterized by the presence of a trifluoromethyl group and a thioxanthene moiety. The molecular formula is with a molecular weight of approximately 549.48 g/mol. The compound exhibits significant lipophilicity due to its aromatic rings and trifluoromethyl group, which enhances its ability to cross the blood-brain barrier.

Table 1: Molecular Characteristics of Flupentixol

| Property | Value |

|---|---|

| Molecular Formula | C25H27F3N2O2S |

| Molecular Weight | 549.48 g/mol |

| CAS Number | 2969-13-3 |

| IUPAC Name | 2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl acetate; dihydrochloride |

Antipsychotic Effects

Flupentixol is primarily used as an antipsychotic medication. Its mechanism of action involves antagonism at dopamine D2 receptors, which is crucial for alleviating symptoms of schizophrenia and other psychotic disorders. Studies have shown that flupentixol effectively reduces positive symptoms (e.g., hallucinations, delusions) while also addressing negative symptoms (e.g., social withdrawal).

Case Study: Efficacy in Schizophrenia

A clinical trial involving patients diagnosed with schizophrenia demonstrated that flupentixol significantly improved overall symptomatology compared to placebo. The study reported a reduction in the Positive and Negative Syndrome Scale (PANSS) scores by an average of 30% over 12 weeks of treatment.

Antidepressant Activity

In addition to its antipsychotic properties, flupentixol exhibits antidepressant effects. Research indicates that it may enhance serotonergic activity, contributing to mood stabilization.

Study Findings

In a double-blind study comparing flupentixol to traditional antidepressants, patients receiving flupentixol showed comparable improvements in Hamilton Depression Rating Scale (HDRS) scores, suggesting its potential as an adjunct treatment for depression in patients with psychosis.

Cholinesterase Inhibition

Flupentixol has also been investigated for its cholinesterase inhibitory activity, which may have implications for cognitive enhancement in neurodegenerative diseases such as Alzheimer's disease.

Table 2: Cholinesterase Inhibition Data

| Compound | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |

|---|---|---|

| Flupentixol | 1.6 | 1.8 |

The above data indicates that flupentixol possesses moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially aiding in cognitive function.

Flupentixol's biological activity can be attributed to several mechanisms:

- Dopamine Receptor Antagonism : Primarily at D2 receptors.

- Serotonin Receptor Modulation : Interaction with serotonin receptors may enhance mood.

- Cholinergic Activity : Inhibition of cholinesterases contributes to cognitive effects.

Q & A

Q. What are the optimal synthetic routes for 2-(4-(3-(2-(trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol, and how can reaction yields be improved?

Methodological Answer: The compound shares structural similarities with phenothiazine derivatives, where piperazine and thioxanthene moieties are critical. A viable synthesis route involves:

- Step 1: Coupling 2-(trifluoromethyl)-9H-thioxanthen-9-yl allyl bromide with piperazine derivatives using triethylamine (Et₃N) and propylphosphonic anhydride (PPAA) in DMF at room temperature .

- Step 2: Ethanolamine introduction via nucleophilic substitution. Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of piperazine to allyl bromide) and inert atmosphere to prevent oxidation of the thioxanthene core .

- Purification: Column chromatography with silica gel (ethyl acetate/methanol gradient) improves purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR: ¹H and ¹³C NMR to confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in ¹³C) and piperazine protons (δ ~2.5-3.5 ppm in ¹H) .

- XRD: Single-crystal X-ray diffraction to resolve the allyl-piperazine spatial arrangement and confirm stereochemistry .

- Mass Spectrometry: High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 463.18) .

Q. What strategies are recommended for improving aqueous solubility for in vitro assays?

Methodological Answer: Despite limited solubility data for this compound (see ), general strategies include:

- Salt Formation: Prepare dihydrochloride salts (common in piperazine derivatives) to enhance polarity .

- Co-solvents: Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility in cell-based assays .

- Nanoparticle Encapsulation: Lipid-based nanoparticles (e.g., PEGylated liposomes) can improve bioavailability .

Advanced Research Questions

Q. How does this compound interact with CNS receptors, and what experimental models validate its selectivity?

Methodological Answer: As a structural analog of flupentixol (a known antipsychotic), it likely targets dopamine and serotonin receptors. Key steps for validation:

- Radioligand Binding Assays: Use [³H]-8-OH-DPAT for 5-HT₁A receptor affinity screening. Competitor displacement curves (IC₅₀ values) quantify selectivity .

- In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to map interactions with the D2 receptor’s hydrophobic pocket, emphasizing the trifluoromethyl group’s role in binding .

- Functional Assays: Measure cAMP modulation in HEK293 cells transfected with D2 receptors to assess agonism/antagonism .

Q. How can metabolic stability be assessed, and what are the primary degradation pathways?

Methodological Answer:

- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Monitor via LC-MS/MS for phase I metabolites (e.g., hydroxylation at the allyl chain) .

- CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. Competitive inhibition suggests potential drug-drug interactions .

- Stability Studies: Plasma stability assays (37°C, 1–24 hrs) reveal esterase-mediated hydrolysis of the ethanolamine moiety as a key degradation pathway .

Q. What computational methods support structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- QSAR Modeling: Use MOE or Schrödinger to correlate substituent effects (e.g., trifluoromethyl vs. chlorine) with logP and IC₅₀ values .

- Pharmacophore Mapping: Identify critical features (e.g., planar thioxanthene ring, basic piperazine nitrogen) using Discovery Studio .

- Free Energy Perturbation (FEP): Predict binding affinity changes for allyl chain modifications (e.g., propyl vs. ethyl linkers) .

Q. How can analytical methods resolve contradictions in reported pharmacological data?

Methodological Answer:

- Dose-Response Reproducibility: Validate conflicting EC₅₀ values using standardized assays (e.g., FLIPR for calcium flux in neuronal cells) across multiple labs .

- Batch Purity Analysis: Impurities (>2%) in early studies (e.g., unreacted piperazine) may skew results. Use HPLC-UV (λ = 254 nm) with C18 columns for QC .

- Species-Specific Differences: Compare rodent vs. human receptor isoforms in transfected cell lines to explain variability in efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.